molecular formula C11H15NO B12096538 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol

8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B12096538
M. Wt: 177.24 g/mol
InChI Key: IHCVAPXMLJDBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound features a quinoline core structure with an ethyl group at the 8th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group at the 3rd position and the ethyl group at the 8th position play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the ethyl and hydroxyl groups, making it less functionalized.

    8-Hydroxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group.

    4-Hydroxy-2-quinolone: Contains a hydroxyl group at a different position and lacks the tetrahydro structure.

Uniqueness: 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C11H15NO/c1-2-8-4-3-5-9-6-10(13)7-12-11(8)9/h3-5,10,12-13H,2,6-7H2,1H3

InChI Key

IHCVAPXMLJDBGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1NCC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.